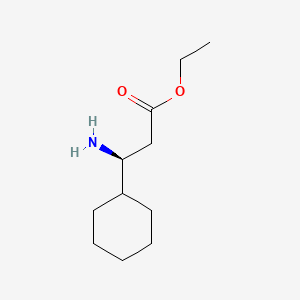
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is notable for its unique structure, which includes an amino group attached to a cyclohexane ring, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of beta-Aminocyclohexanepropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
beta-Aminocyclohexanepropanoic acid+EthanolH2SO4(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Hydrolysis: beta-Aminocyclohexanepropanoic acid and ethanol.
Reduction: beta-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
Applications De Recherche Scientifique
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester can be compared with other similar compounds such as:
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl Propionate: Similar in structure but with a different alkyl chain, used in the food industry.
The uniqueness of this compound lies in its amino group attached to the cyclohexane ring, which imparts distinct chemical and biological properties not found in simpler esters.
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
Clé InChI |
OPYRHFMTVLVICO-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1CCCCC1)N |
SMILES canonique |
CCOC(=O)CC(C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



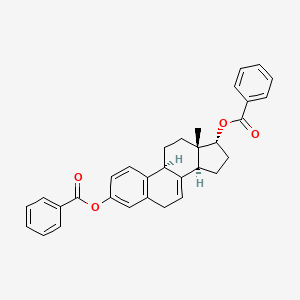
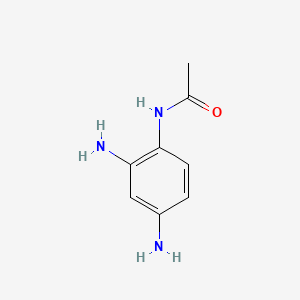
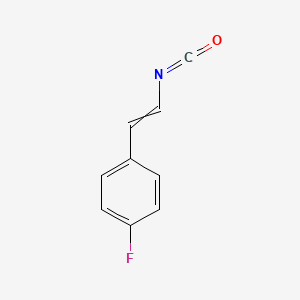

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

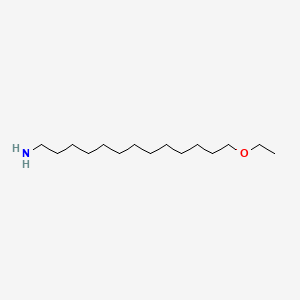
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
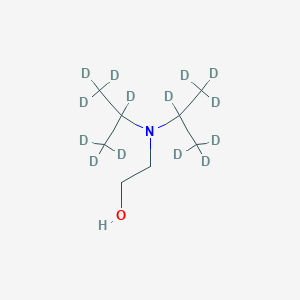
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

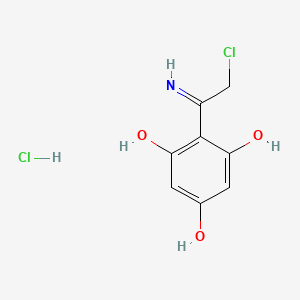
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
